Nor Dihydrocodeine

Description

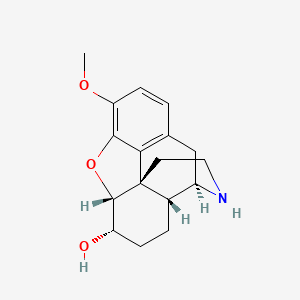

Nor Dihydrocodeine is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . This compound belongs to the morphinan class of alkaloids, which are known for their significant pharmacological properties, particularly in pain management and cough suppression .

Properties

CAS No. |

845-69-2 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10-,11+,12-,16-,17-/m0/s1 |

InChI Key |

IKGNKASQBMZRJL-KOFBORESSA-N |

SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)C=C1 |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |

Synonyms |

nordihydrocodeine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nor Dihydrocodeine typically involves the modification of naturally occurring opiates such as codeine or thebaine. The process includes several steps:

Oxidation: The starting material, such as codeine, undergoes oxidation to form codeinone.

Reduction: Codeinone is then reduced to dihydrocodeinone.

Epoxidation: The dihydrocodeinone is subjected to epoxidation to introduce the 4,5-epoxy group.

Methoxylation: Finally, the compound is methoxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Nor Dihydrocodeine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Nor Dihydrocodeine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.

Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential use in pain management, cough suppression, and treatment of opioid addiction.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Codeine: A naturally occurring opiate with similar analgesic and antitussive properties.

Dihydrocodeine: A semi-synthetic derivative with enhanced potency.

Oxycodone: A more potent opioid used for severe pain management.

Uniqueness

Nor Dihydrocodeine is unique due to its specific structural features, such as the 4,5-epoxy group and the methoxy substitution, which contribute to its distinct pharmacological profile and receptor binding affinity .

Q & A

Q. What are the primary metabolic pathways of Nor Dihydrocodeine in hepatic models, and which analytical methods are optimal for quantifying its metabolites?

this compound undergoes extensive hepatic metabolism via O-demethylation, N-demethylation, and 6-keto reduction. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for precise metabolite quantification due to its sensitivity in detecting low-concentration metabolites. Researchers should standardize protocols using liver microsomes or hepatocyte cultures to account for interspecies variability .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound’s analgesic efficacy studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are suitable for quantifying EC50 values. For comparative studies, ANOVA with post-hoc Tukey tests can assess intergroup differences, while repeated-measures designs should employ mixed-effects models to account for longitudinal variability. Ensure sample sizes are calculated a priori using power analysis (α=0.05, β=0.2) .

Q. How should researchers address the lack of genotoxicity and carcinogenicity data for this compound in preclinical studies?

Follow OECD Guidelines 471 (Ames test), 473 (in vitro micronucleus), and 451 (carcinogenicity bioassays). Use human cell lines (e.g., TK6 cells) for in vitro assays and rodent models (e.g., Sprague-Dawley rats) for long-term carcinogenicity studies. Include positive controls (e.g., benzo[a]pyrene) and negative controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxicity data for this compound, particularly regarding dose-dependent effects?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., species-specific metabolic differences, administration routes). Design follow-up experiments using isogenic rodent models to isolate genetic factors. Employ transcriptomic profiling (RNA-seq) to assess differential gene expression in neural tissues across dose tiers, prioritizing pathways like oxidative stress and apoptosis .

Q. What methodological considerations are critical when designing fertility studies for this compound, given the absence of human data?

Use OECD Guidelines 415 (one-generation study) or 443 (extended one-generation study) with rodent models. Control for opioid-induced endocrine disruption by measuring serum LH, FSH, and testosterone levels. Include a recovery phase to assess reversibility of effects. Cross-validate findings with in vitro assays (e.g., Leydig cell steroidogenesis tests) .

Q. How can pharmacokinetic studies of this compound be optimized for renal-impaired models to inform dosing adjustments?

Utilize nephrectomy-induced renal failure models or humanized CYP3A4/CYP2D6 transgenic mice to simulate impaired clearance. Measure plasma concentrations via LC-MS/MS at staggered timepoints (0–48 hours). Apply population pharmacokinetic (PopPK) modeling to derive covariate-based dosing algorithms, incorporating creatinine clearance as a key variable .

Q. What experimental designs mitigate bias in behavioral studies assessing this compound’s abuse liability?

Use double-blind, placebo-controlled paradigms with operant conditioning (e.g., self-administration assays). Counterbalance dose sequences and randomize treatment groups. Integrate telemetry for real-time locomotor activity monitoring. Validate findings with conditioned place preference (CPP) tests and cross-species comparisons (rodent vs. non-human primate models) .

Methodological Frameworks

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting toxicity data, emphasizing temporality and biological plausibility .

- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

- Literature Synthesis : Use PRISMA frameworks for systematic reviews to map knowledge gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.